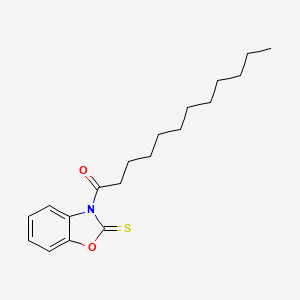
1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one typically involves the condensation of a benzoxazole derivative with a dodecanone precursor. The reaction may be catalyzed by acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-mercaptobenzoxazole and 2-aminobenzoxazole share structural similarities.
Thioamide Compounds: Compounds containing the sulfanylidene group, such as thioacetamide.
Uniqueness
1-(2-Sulfanylidene-1,3-benzoxazol-3(2H)-yl)dodecan-1-one is unique due to its specific combination of the benzoxazole ring and the dodecanone chain, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
185760-94-5 |
|---|---|
Molecular Formula |
C19H27NO2S |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-(2-sulfanylidene-1,3-benzoxazol-3-yl)dodecan-1-one |
InChI |
InChI=1S/C19H27NO2S/c1-2-3-4-5-6-7-8-9-10-15-18(21)20-16-13-11-12-14-17(16)22-19(20)23/h11-14H,2-10,15H2,1H3 |
InChI Key |
XLCGIVVKLNYJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1C2=CC=CC=C2OC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
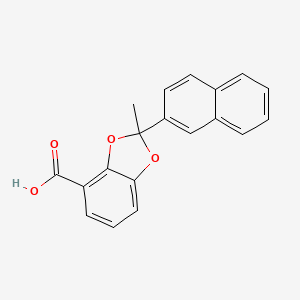
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
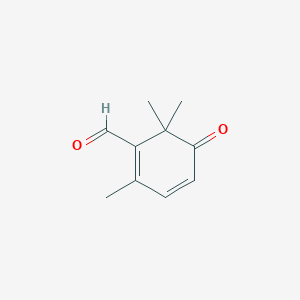
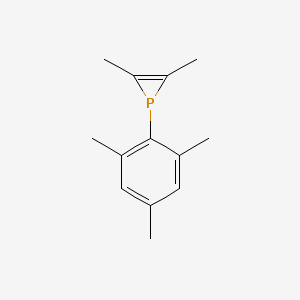


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
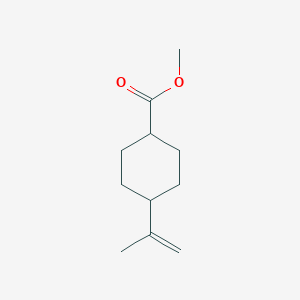
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)

